molecular formula C9H9BrN4O2 B2601670 5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one CAS No. 1803607-00-2

5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one

Cat. No.: B2601670
CAS No.: 1803607-00-2
M. Wt: 285.101
InChI Key: DGASCJFVMMSGEA-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a bromine atom at position 5, a methyl group at position 2, and a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group at position 1 (Figure 1). The dihydropyrimidinone scaffold is a well-known pharmacophore in medicinal chemistry, often associated with diverse biological activities, including enzyme inhibition and receptor modulation . The 3-methyl-1,2,4-oxadiazole group is a stable heterocyclic ring that can act as a bioisostere for esters or amides, improving metabolic stability and influencing lipophilicity .

Properties

IUPAC Name

5-bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c1-5-11-8(16-13-5)4-14-3-7(10)9(15)12-6(14)2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASCJFVMMSGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=C(C(=O)N=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Bromination: Introduction of the bromine atom can be achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Pyrimidine Ring Formation: The pyrimidine ring is often constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The methyl groups and the dihydropyrimidinone core can participate in oxidation and reduction reactions, respectively.

    Cyclization and Condensation: The compound can undergo further cyclization or condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could convert the methyl group to a carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 5-bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one exhibit substantial antimicrobial properties. The oxadiazole group enhances these activities by stabilizing reactive intermediates or facilitating electron transfer processes. Studies have demonstrated effective inhibition against a range of pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties
The compound also shows promising antioxidant activity. The presence of the dihydropyrimidinone core allows for interactions with free radicals, potentially mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism likely involves modulation of inflammatory pathways at the molecular level. Such effects could position it as a therapeutic option for conditions characterized by chronic inflammation .

Agricultural Applications

Pesticidal Properties
The unique chemical structure of this compound contributes to its potential use as a pesticide. Its efficacy against plant pathogens has been explored, indicating that it may help in protecting crops from diseases caused by fungi and bacteria.

Growth Regulation
There is emerging evidence that compounds similar to 5-bromo derivatives can act as plant growth regulators. These compounds may influence growth patterns and yield in various crops through hormonal modulation, although further research is required to elucidate these mechanisms fully.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its bromine content can improve flame retardancy and thermal stability in polymer composites, making it valuable in developing safer materials for various applications.

Nanotechnology
Research into nanostructured materials has identified this compound as a potential precursor for synthesizing nanoparticles with specific functional properties. These nanoparticles could be utilized in drug delivery systems or as catalysts in chemical reactions due to their enhanced surface area and reactivity .

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-component reactions involving aldehydes and urea derivatives under various catalytic conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxadiazole moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The compound may inhibit enzyme function or alter receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structure: Dihydropyrimidinone vs. Related Heterocycles

The dihydropyrimidinone core distinguishes this compound from structurally related heterocycles:

  • Pyrazoles (e.g., compounds in ): Pyrazoles are five-membered rings with two adjacent nitrogen atoms.
  • Pyrazolones (e.g., , Example 5.23): Pyrazolones contain a ketone group adjacent to a nitrogen atom.
  • Pyrimidinediones (e.g., bromacil in ): These feature two ketone groups on the pyrimidine ring. The dihydropyrimidinone’s single ketone and reduced ring saturation may enhance bioavailability by lowering molecular rigidity .

Bromine Substituent: Position and Electronic Effects

The bromine at position 5 is a critical feature. Comparisons include:

  • Brominated Pyrazoles (, Compounds 4 and 10): Bromine on phenyl rings (e.g., 5-(2-bromophenyl)) introduces steric bulk and lipophilicity, whereas its direct attachment to the dihydropyrimidinone core in the target compound allows for stronger halogen bonding with protein targets .
  • Bromacil (): A uracil-derived herbicide with bromine at position 5. Its lack of an oxadiazole group results in lower metabolic stability compared to the target compound, highlighting the oxadiazole’s role in resisting enzymatic degradation .

3-Methyl-1,2,4-Oxadiazole Moiety: Stability and Bioisosterism

The oxadiazole group is a key structural motif shared with:

  • Anticancer Agents (, Compound 45): Compounds bearing [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio groups demonstrate enhanced pharmacokinetic profiles due to the oxadiazole’s resistance to hydrolysis. The target compound’s methylene linkage (vs. thioether in ) may reduce sulfur-related toxicity risks .
  • Aldehyde Precursors (): 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde shares the oxadiazole ring but lacks the dihydropyrimidinone core.

Methyl Substituents: Steric and Electronic Contributions

  • Similar methyl effects are observed in ’s 5-(4-methylphenyl) derivative .
  • 3-Methyl on Oxadiazole : The methyl group on the oxadiazole ring enhances lipophilicity, comparable to 3,4-dimethoxyphenyl groups in ’s Compound 8, but with reduced polarity .

Biological Activity

5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound exhibits a complex structure that suggests various mechanisms of action, making it a candidate for further research in pharmacology and therapeutic applications.

  • Molecular Formula : C9_9H9_9BrN4_4O2_2
  • Molecular Weight : 285.10 g/mol
  • CAS Number : 1803607-00-2

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpyrimidinone derivatives with 3-methyl-1,2,4-oxadiazole precursors. Optimized methods yield high purity and significant yields, making it suitable for biological evaluations.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation and survival pathways.
  • DNA Interaction : It has been suggested that pyrimidine derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Tubulin Polymerization Inhibition : Certain analogs have shown the ability to inhibit tubulin polymerization, crucial for mitotic spindle formation during cell division.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that certain pyrimidine derivatives showed effective antibacterial activity against various strains such as E. coli and S. aureus. The presence of bromine and oxadiazole moieties enhances the antimicrobial efficacy of these compounds.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably:

Cell LineIC50 Value (µM)
Prostate Cancer1.4 - 2.0
Breast Cancer2.5 - 3.0
Lung Cancer1.8 - 2.5

These values indicate that the compound demonstrates notable cytotoxicity comparable to established chemotherapeutic agents.

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. The study concluded that the compound holds promise as a potential anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells.

Pharmacokinetics

The pharmacokinetics of this compound influences its bioavailability and overall effects in the body:

  • Absorption : Factors such as solubility and stability affect absorption rates.
  • Distribution : Its molecular weight and lipophilicity play roles in distribution within tissues.
  • Metabolism : The metabolic stability impacts its lifespan in biological systems.

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of dihydropyrimidinone derivatives typically involves cyclocondensation, alkylation, or palladium-catalyzed coupling. For example:

  • Cyclocondensation : Use aldehydes, urea/thiourea, and β-keto esters under acidic conditions (e.g., HCl or acetic acid) .
  • Oxadiazole Incorporation : Introduce the 3-methyl-1,2,4-oxadiazole moiety via nucleophilic substitution or click chemistry. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .
  • Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with CO surrogates (e.g., formic acid derivatives) can improve cyclization efficiency .

Q. Q2. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to identify dihydropyrimidinone protons (δ 5.0–6.0 ppm for NH groups) and oxadiazole methyl groups (δ 2.2–2.5 ppm). Compare with literature values for dihydropyrimidines .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 353.04 for C₁₁H₁₂BrN₄O₂) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges during oxadiazole coupling be addressed?

Methodological Answer: Regioselectivity in oxadiazole-methylation is influenced by:

  • Steric and Electronic Factors : Use bulky bases (e.g., DBU) to direct substitution to the less hindered nitrogen.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the oxadiazole C5 position .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition-state energies for competing pathways .

Data Contradiction Example :
In , the methyl group at C2 of the dihydropyrimidinone ring shifts NH proton resonance to δ 9.20 ppm, whereas in , similar substitutions cause downfield shifts (δ 10.5–12.0 ppm). This discrepancy may arise from solvent polarity (DMSO vs. CDCl₃) or hydrogen bonding differences.

Q. Q4. What strategies resolve low yields in the final cyclization step?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ with ligands (e.g., Xantphos) to stabilize intermediates.
  • Reductive Conditions : Use formic acid as a CO surrogate to promote reductive elimination, increasing yields from ~40% to >70% .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) and improve thermal efficiency .

Q. Q5. How can stability issues of the dihydropyrimidinone ring under acidic/basic conditions be mitigated?

Methodological Answer:

  • pH Control : Maintain neutral conditions (pH 6.5–7.5) during synthesis to prevent ring-opening. Use ammonium acetate buffers (e.g., 15.4 g/L, pH 6.5) .
  • Protecting Groups : Temporarily protect NH groups with Boc or Fmoc to stabilize the ring during functionalization .

Q. Q6. What analytical methods are suitable for assessing batch-to-batch variability in academic settings?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5% area).
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., onset at 215°C) to detect hydrate/solvate forms .

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